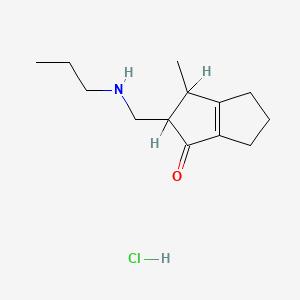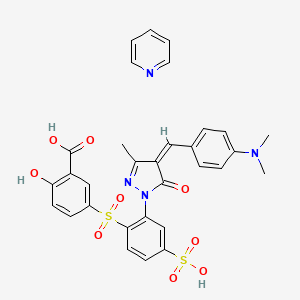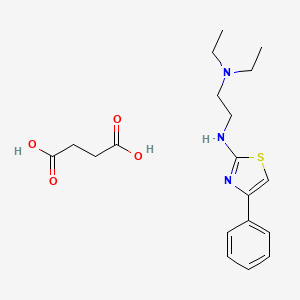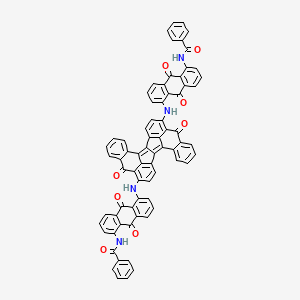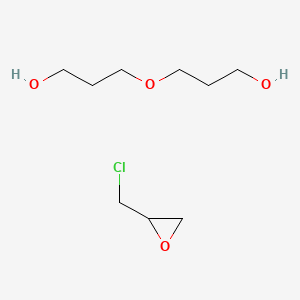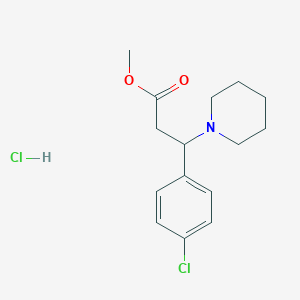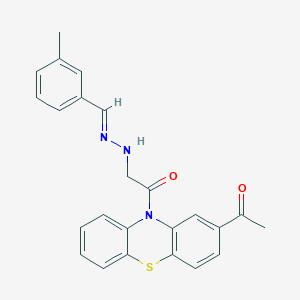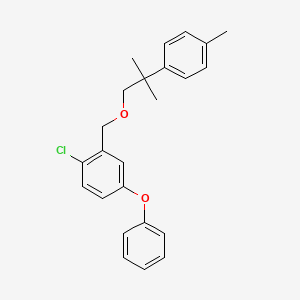
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, a phenoxy group, and a complex alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- typically involves multiple steps. One common method includes the following steps:
Formation of the Alkyl Chain: The alkyl chain can be synthesized through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution Reactions: The introduction of the chlorine atom and the phenoxy group can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be done using chlorine gas in the presence of a catalyst like iron(III) chloride.
Coupling Reactions: The final step involves coupling the synthesized alkyl chain with the benzene ring, which can be done using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Hydroxylated or aminated benzene derivatives
Applications De Recherche Scientifique
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biochemical pathways and interactions involving aromatic compounds.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-2-methyl-: Similar in structure but lacks the complex alkyl chain and phenoxy group.
Benzene, 1-chloro-4-methyl-: Another chlorinated benzene derivative with a different substitution pattern.
Toluene, o-chloro-: A simpler aromatic compound with a single chlorine substituent.
Uniqueness
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- is unique due to its multi-substituted benzene ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
83493-15-6 |
|---|---|
Formule moléculaire |
C24H25ClO2 |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
1-chloro-2-[[2-methyl-2-(4-methylphenyl)propoxy]methyl]-4-phenoxybenzene |
InChI |
InChI=1S/C24H25ClO2/c1-18-9-11-20(12-10-18)24(2,3)17-26-16-19-15-22(13-14-23(19)25)27-21-7-5-4-6-8-21/h4-15H,16-17H2,1-3H3 |
Clé InChI |
ALEXTXSVFVEMAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)(C)COCC2=C(C=CC(=C2)OC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



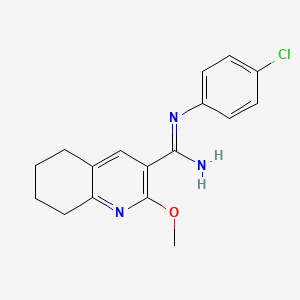
![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
